molecular formula C20H21NO3 B3936935 3,4-dimethyl-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid

3,4-dimethyl-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid

Cat. No. B3936935
M. Wt: 323.4 g/mol
InChI Key: KLMGMFWVIBKJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid, commonly known as DCCA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DCCA is a cyclic peptide that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.

Mechanism of Action

The mechanism of action of DCCA involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, DCCA reduces inflammation and pain, making it a potential candidate for the development of anti-inflammatory drugs.
Biochemical and Physiological Effects
DCCA has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. DCCA has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. Additionally, DCCA has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of anti-cancer drugs. DCCA has also been shown to have neuroprotective effects, protecting neurons from damage and death.

Advantages and Limitations for Lab Experiments

One advantage of using DCCA in lab experiments is its specificity for COX-2 inhibition, which allows for targeted inhibition of inflammation and pain. Additionally, DCCA has been shown to have low toxicity, making it a safe candidate for use in lab experiments. However, one limitation of using DCCA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on DCCA, including the development of anti-inflammatory and anti-cancer drugs, as well as the treatment of neurodegenerative diseases. Additionally, further research is needed to understand the mechanism of action of DCCA and its potential side effects. Further research is also needed to improve the solubility of DCCA and to develop more efficient methods of synthesis. Overall, DCCA has the potential to be a valuable tool in scientific research and the development of new drugs.

Scientific Research Applications

DCCA has been studied for its potential applications in various scientific research fields, including drug discovery, cancer research, and neuroscience. DCCA has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of anti-cancer drugs. Additionally, DCCA has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3,4-dimethyl-6-(naphthalen-1-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-12-10-16(17(20(23)24)11-13(12)2)19(22)21-18-9-5-7-14-6-3-4-8-15(14)18/h3-9,16-17H,10-11H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMGMFWVIBKJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NC2=CC=CC3=CC=CC=C32)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-6-(naphthalen-1-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-dimethyl-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
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3,4-dimethyl-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
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3,4-dimethyl-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid

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